3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZUYFLALCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine (CAS Number: 1187027-03-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11F2N3O
- Molecular Weight : 239.22 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are pivotal in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.
Kinase Inhibition Profile
Research indicates that this compound exhibits selectivity towards the Akt family of kinases, critical regulators in cell survival and metabolism. The compound's IC50 values against Akt1 have been reported at approximately 61 nM, demonstrating significant potency compared to other known inhibitors .
Antiproliferative Effects
In vitro studies have shown that this compound exerts antiproliferative effects on various cancer cell lines:
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on Selective Inhibition : A study evaluated the compound's ability to inhibit the phosphorylation of GSK3β in PC-3 cells, a substrate of Akt. It was found that the compound effectively reduced phosphorylation levels, indicating its potential role in modulating Akt signaling pathways .
- Oral Bioavailability Assessment : In animal models, the oral bioavailability of the compound was assessed at 52.5% when administered at a dose of 10 mg/kg, highlighting its potential for therapeutic use .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the difluoromethoxy group enhances hydrophobic interactions within the kinase binding site, which is essential for effective inhibition .
| Substituent | Effect on Activity |
|---|---|
| Dichlorophenyl moiety | Highest biological activity observed |
| Fluoro substitution | More optimal than cyano or other groups |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. In a study, 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine was tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antimicrobial Properties
Preliminary investigations have also revealed that this compound possesses antimicrobial activity against certain bacterial strains. This opens avenues for its application in developing new antibiotics or antimicrobial agents.
Material Science Applications
In addition to biological applications, this compound has been explored in material science:
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors. Its incorporation into organic photovoltaic devices has been studied, showing improved charge transport properties and efficiency.
Polymer Chemistry
As a building block in polymer synthesis, this compound can be utilized to create novel polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Electronic Effects
a. 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃)
- Key Differences :
- The difluorophenyl group is attached at position 1 instead of position 3.
- Lacks the methoxy bridge, reducing polarity compared to the target compound.
- Implications :
b. 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine (C₁₁H₁₂FN₃)
- Key Differences :
- Substituted with a 4-fluoro-3-methylphenyl group at position 3 instead of difluoromethoxy.
- Implications :
c. 5-(Difluoromethoxy)-1H-pyrazol-3-amine (C₄H₅F₂N₃O)
- Key Differences: Difluoromethoxy group at position 5 (vs. position 3 in the target compound).
Functional Group Modifications
a. 3-Methyl-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃)
- Key Differences :
- Phenyl group at position 1; lacks fluorine atoms.
- Implications :
b. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Physicochemical and Pharmacokinetic Properties
*Predicted using ChemAxon software.
- Key Observations :
- The target compound’s higher logP (2.8) reflects enhanced lipophilicity due to the difluoromethoxy and methyl groups, favoring blood-brain barrier penetration.
- Simplified analogs (e.g., 5-(difluoromethoxy)-1H) exhibit lower logP, suggesting improved aqueous solubility but reduced tissue distribution .
Preparation Methods
Construction of the Pyrazole Core
Method A: Hydrazine-Based Cyclization
- Starting Materials: 1,3-Dicarbonyl compounds (such as β-ketoesters or β-diketones) and hydrazines.
- Procedure: Condensation of a suitable 1,3-dicarbonyl with hydrazine derivatives under reflux conditions facilitates cyclization, forming the pyrazole nucleus.
- Key Reagents: Hydrazine hydrate, acetic acid (catalyst), solvents like ethanol or ethanol-water mixtures.
- Outcome: Formation of the 4-methyl-1H-pyrazole core with potential for further substitution at the 5-position.
Research Reference: Similar methods are described in patent US7256298B2, where pyrazole derivatives are synthesized via hydrazine cyclization strategies.
Introduction of the Amino Group at Position 5
Method B: Nucleophilic Substitution or Amination
- Approach: The amino group at the 5-position can be introduced via direct amination of the pyrazole ring or by nucleophilic substitution if a suitable leaving group is present.
- Reagents: Ammonia or amine derivatives under mild heating or catalytic conditions.
- Note: The amino group may also be introduced through diazotization and subsequent substitution, depending on the precursor's substitution pattern.
Functionalization at the 3-Position with the Difluoromethoxyphenyl Group
Method C: Cross-Coupling via Suzuki-Miyaura or Buchwald-Hartwig
- Starting Materials: 3-bromopyrazole or 3-iodopyrazole derivatives.
- Coupling Partners: 3-(Difluoromethoxy)phenyl boronic acids or phenyl halides.
- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dba)₂.
- Conditions: Reflux in inert atmospheres with base (e.g., K₂CO₃ or Cs₂CO₃).
- Outcome: Formation of the C–C bond attaching the difluoromethoxyphenyl group at the 3-position.
Research Reference: The synthesis of similar aryl-pyrazol derivatives via Suzuki coupling is well documented in organic synthesis literature and patent US7256298B2.
Methylation at the 4-Position
Method D: Alkylation or Methylation
- Approach: Electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Reagents: Potassium carbonate or sodium hydride as base; methylating agents like methyl iodide.
- Conditions: Room temperature or mild heating.
- Outcome: Selective methylation at the 4-position of the pyrazole ring.
Specific Synthetic Route Summary
| Step | Description | Reagents & Conditions | References/Data Source |
|---|---|---|---|
| 1 | Cyclization to form pyrazole core | Hydrazine hydrate, acetic acid, reflux | US7256298B2 |
| 2 | Amination at the 5-position | Ammonia or amines, mild heating | Patent US7256298B2 |
| 3 | Coupling at 3-position | Suzuki-Miyaura coupling, Pd catalyst | Literature, patent US7256298B2 |
| 4 | Methylation at 4-position | Methyl iodide, base, room temp | Standard methylation protocols |
Data Tables of Key Reagents and Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazine hydrate, acetic acid | Ethanol | — | Reflux | High | Cyclization to pyrazole |
| 2 | NH₃ or primary amines | Ethanol or DMF | — | Mild heating | Variable | Amination at N-5 |
| 3 | 3-bromopyrazole derivative, phenylboronic acid | Toluene/water | Pd(PPh₃)₄ | Reflux | Good | Cross-coupling |
| 4 | Methyl iodide | Acetone | K₂CO₃ | Room temp | Good | Methylation |
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective methylation at the 4-position requires controlled conditions to prevent over-alkylation.
- Difluoromethoxy Introduction: The difluoromethoxy group can be introduced via nucleophilic substitution on a phenol precursor or through specialized fluorination reagents.
- Stability: The trifluoromethylhydrazine intermediates are unstable; thus, their handling requires inert atmospheres and low temperatures, as detailed in recent publications on N-trifluoromethyl pyrazoles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
